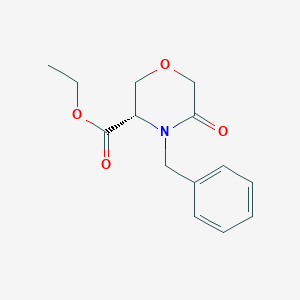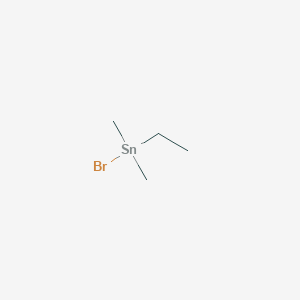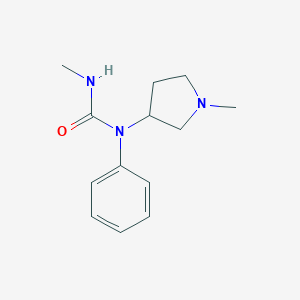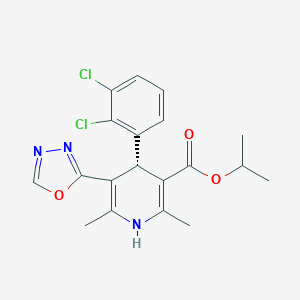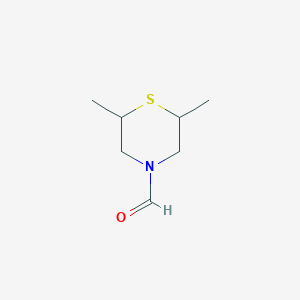
2-heptoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, o-heptyloxy-: is an organic compound characterized by the presence of a benzamide core structure with an o-heptyloxy substituent. This compound is part of the benzamide family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzamide, o-heptyloxy- typically involves the reaction of o-heptyloxybenzoic acid with ammonia or an amine under appropriate conditions. One common method is the amidation reaction, where the carboxylic acid group of o-heptyloxybenzoic acid is converted to an amide group in the presence of a dehydrating agent such as thionyl chloride or carbodiimide.
Industrial Production Methods: In industrial settings, the production of benzamide, o-heptyloxy- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Benzamide, o-heptyloxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: o-Heptyloxybenzoic acid
Reduction: o-Heptyloxybenzylamine
Substitution: Various substituted benzamides depending on the reagent used
Scientific Research Applications
Benzamide, o-heptyloxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzamide, o-heptyloxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Benzamide: The parent compound without the o-heptyloxy substituent.
o-Methoxybenzamide: A similar compound with a methoxy group instead of a heptyloxy group.
o-Ethoxybenzamide: A compound with an ethoxy group in place of the heptyloxy group.
Uniqueness: Benzamide, o-heptyloxy- is unique due to the presence of the long heptyloxy chain, which can influence its solubility, reactivity, and biological activity. This structural feature distinguishes it from other benzamide derivatives and can lead to different applications and properties.
Properties
CAS No. |
100243-38-7 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
2-heptoxybenzamide |
InChI |
InChI=1S/C14H21NO2/c1-2-3-4-5-8-11-17-13-10-7-6-9-12(13)14(15)16/h6-7,9-10H,2-5,8,11H2,1H3,(H2,15,16) |
InChI Key |
IQXXUMKLTPIHNP-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1=CC=CC=C1C(=O)N |
Canonical SMILES |
CCCCCCCOC1=CC=CC=C1C(=O)N |
Key on ui other cas no. |
100243-38-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






